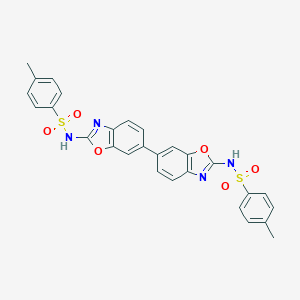
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole, also known as BBBO, is a compound that has gained attention in scientific research due to its potential applications in various fields. BBBO is a type of organic molecule that belongs to the family of bisbenzoxazoles. It is a highly fluorescent compound that has been utilized in various research studies as a fluorescent probe.
作用機序
The mechanism of action of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole involves its ability to bind to metal ions, amino acids, and proteins. 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole contains a sulfonamide group that can form coordination bonds with metal ions. The fluorescence emission of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole is highly sensitive to the surrounding environment, which allows it to act as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole does not exhibit significant cytotoxicity towards mammalian cells. Additionally, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole has been shown to be stable under physiological conditions, which makes it a potential candidate for in vivo imaging applications.
実験室実験の利点と制限
One of the main advantages of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole is its high fluorescence quantum yield, which makes it a highly sensitive fluorescent probe. 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole is also relatively easy to synthesize and purify. However, one of the limitations of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole is its low solubility in water, which can limit its applications in aqueous environments.
将来の方向性
There are several future directions for the research and development of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole. One potential direction is the development of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole-based fluorescent probes for the detection of specific biomolecules in vivo. Another potential direction is the modification of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole to improve its solubility in water and expand its applications in aqueous environments. Additionally, the development of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole-based fluorescent probes for the detection of other analytes, such as gases and pollutants, could also be explored.
合成法
The synthesis of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole involves the reaction of 2,2'-diamino-6,6'-bibenzoxazole with p-toluenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole as a yellow powder. The purity of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole can be improved through recrystallization from a suitable solvent.
科学的研究の応用
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole has been widely used as a fluorescent probe in various research fields. It has been utilized as a fluorescence sensor for the detection of metal ions such as copper, mercury, and zinc. 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole has been used as a fluorescent probe for the detection of nitroaromatic compounds, which have potential applications in the field of explosives detection.
特性
分子式 |
C28H22N4O6S2 |
|---|---|
分子量 |
574.6 g/mol |
IUPAC名 |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O6S2/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
MTLHVBSDSZQBBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
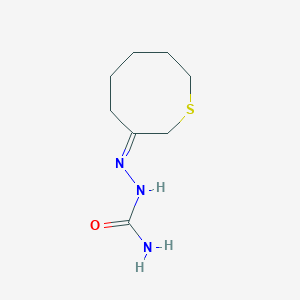
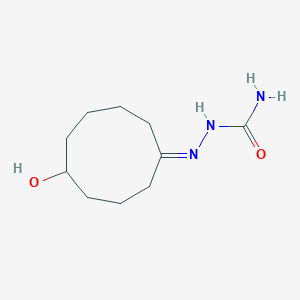
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
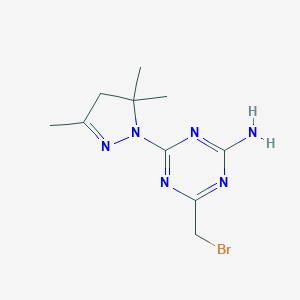
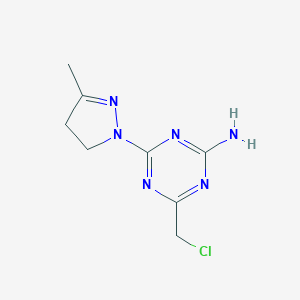
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
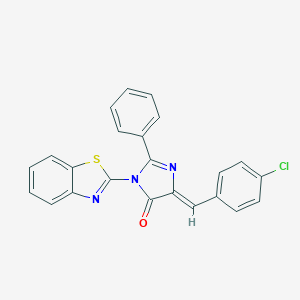
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)